Cas no 664-27-7 ((9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium)

(9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium structure
664-27-7 structure
Productnaam:(9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium
CAS-nummer:664-27-7
MF:C40H46N4
MW:582.820049762726
CID:1718159
PubChem ID:6444491

(9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium Chemische en fysische eigenschappen

Naam en identificatie

    • (9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12-diium
    • LogP
    • (9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethan
    • (9Z,20Z,23Z,26Z)-23,26-diethylidene-1,12-dimethyl-1,2,3,10,11,11a,12,13,14,21,22,22a-dodecahydro-19aH,20bH-1,21:10,12-diethanodipyrrolo[3,2-f:3,2-f'][1,5]diazocino[3,2,1-jk:7,6,5-j'k']dicarbazole-1,12
    • Dihydrotoxiferine
    • Dihydrotoxiferin I
    • 18,18'-Dideoxytoxiferine
    • Toxiferine I, 18,18'-dideoxy-
    • C-Dihydrotoxiferine
    • C-Alkaloid K
    • Dihydrotoxiferin
    • 664-27-7
    • Inchi: InChI=1S/C40H46N4/c1-5-25-23-43(3)17-15-39-31-11-7-10-14-34(31)42-22-30-28-20-36-40(16-18-44(36,4)24-26(28)6-2)32-12-8-9-13-33(32)41(38(30)40)21-29(37(39)42)27(25)19-35(39)43/h5-14,21-22,27-28,35-38H,15-20,23-24H2,1-4H3/q+2
    • InChI-sleutel: KJHAQFGXJGTJHM-UHFFFAOYSA-N
    • LACHT: C\C=C1\C[N+]2(C)CCC34C2CC1\C1=C/N2C5\C(=C/N(C31)c1ccccc41)C1CC3C5(CC[N+]3(C)C\C1=C\C)c1ccccc21 |c:14,18|

Berekende eigenschappen

  • Exacte massa: 582.372247
  • Monoisotopische massa: 582.372247
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 0
  • Complexiteit: 1350
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 10
  • Gedefinieerd stereocenter aantal obligaties: 4
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 6.5
  • XLogP3: 4.3
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue